CO23
Overview
Description
Carbon trioxide (CO3): is an unstable oxide of carbon, also known as an oxocarbon. It exists in several isomeric forms with different molecular symmetry point groups, including Cs, D3h, and C2v. The C2v state, consisting of a dioxirane, is considered the ground state of the molecule .
Scientific Research Applications
Chemistry:
- Study of Oxocarbons: Carbon trioxide is of interest in the study of oxocarbons and their properties .
Biology and Medicine:
- Limited Applications: Due to its instability, carbon trioxide has limited direct applications in biology and medicine.
Industry:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Negative Corona Discharge: Carbon trioxide can be produced in the drift zone of a negative corona discharge by reactions between carbon dioxide (CO2) and atomic oxygen (O) created from molecular oxygen by free electrons in the plasma.
Photolysis of Ozone: Another method involves the photolysis of ozone (O3) dissolved in liquid carbon dioxide or in CO2/SF6 mixtures at -45°C, irradiated with light of 253.7 nm.
Blowing Ozone at Dry Ice: Carbon trioxide can also be made by blowing ozone at dry ice (solid CO2).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbon trioxide can undergo oxidation reactions, forming carbon dioxide (CO2) and oxygen (O2).
Decomposition: It can spontaneously decay by the route 2 CO3 → 2 CO2 + O2 with a lifetime much shorter than 1 minute.
Common Reagents and Conditions:
Reagents: Ozone (O3), carbon dioxide (CO2), atomic oxygen (O).
Conditions: Negative corona discharge, photolysis at specific wavelengths, low temperatures.
Major Products:
- Carbon Dioxide (CO2)
- Oxygen (O2)
Comparison with Similar Compounds
- Carbon Dioxide (CO2): A stable oxide of carbon, widely known and used in various applications.
- Carbon Monoxide (CO): A stable, toxic gas with significant industrial and biological relevance.
- Carbon Suboxide (C3O2): Another oxocarbon with different properties and stability compared to carbon trioxide .
Uniqueness:
Properties
IUPAC Name |
5-[[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18I2N2O4/c1-9(2)12-8-11(3-4-16(12)24)27-17-13(20)5-10(6-14(17)21)7-15-18(25)23-19(26)22-15/h3-6,8-9,15,24H,7H2,1-2H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJXVEFUJLKBBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC3C(=O)NC(=O)N3)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18I2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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